molecular formula C19H17NO3 B2656909 N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide CAS No. 874466-16-7

N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide

Cat. No.: B2656909
CAS No.: 874466-16-7
M. Wt: 307.349
InChI Key: NQNHZXLGMMREOR-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound features a benzamide core substituted with a 4-methoxyphenyl group and a 5-methylfuran-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.

    Substitution with 4-Methoxyphenyl Group:

    Introduction of 5-Methylfuran-2-yl Group: The final step involves the substitution of the benzamide core with the 5-methylfuran-2-yl group. This can be done through a Suzuki coupling reaction, where the benzamide core is reacted with a 5-methylfuran-2-yl boronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the furan ring can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)benzamide: Lacks the 5-methylfuran-2-yl group, resulting in different chemical and biological properties.

    4-(5-methylfuran-2-yl)benzamide: Lacks the 4-methoxyphenyl group, leading to variations in reactivity and applications.

Uniqueness

N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide is unique due to the presence of both the 4-methoxyphenyl and 5-methylfuran-2-yl groups, which confer distinct chemical reactivity and potential biological activities. This dual substitution pattern makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-(5-methylfuran-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-13-3-12-18(23-13)14-4-6-15(7-5-14)19(21)20-16-8-10-17(22-2)11-9-16/h3-12H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNHZXLGMMREOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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